Hexaethyl diorthosilicate

Description

Historical Perspectives and Evolution of Organosilicon Chemistry

The field of organosilicon chemistry, which provides the foundation for understanding compounds like hexaethyl diorthosilicate, has a rich history dating back to the 19th century. Initially, silicon-containing compounds were limited to inorganic materials such as ceramics and glass. sbfchem.com The formal beginning of organosilicon chemistry is marked by the work of Charles Friedel and James Crafts in 1863. sbfchem.comwikipedia.org They achieved the first synthesis of an organosilicon compound, tetraethylsilane, by reacting tetrachlorosilane (B154696) with diethylzinc. wikipedia.orgwikiwand.com In the same year, they also described a "polysilicic acid ether," which was a precursor to the understanding of silicate (B1173343) esters. wikipedia.org

The early 20th century saw significant expansion of the field, largely through the pioneering efforts of Frederic S. Kipping. From 1904 to 1937, Kipping and other scientists synthesized numerous simple organosilicon compounds and were the first to discover cyclic and linear polysiloxanes. sbfchem.comwikipedia.org Kipping utilized Grignard reagents to create alkyl- and arylsilanes and was the first to prepare silicone oligomers and polymers, coining the term "silicone" in 1904. wikipedia.orgwikiwand.com

A major industrial breakthrough occurred in the 1940s with the development of the "direct process" (or Müller-Rochow process) by Eugene G. Rochow. wikipedia.orgwikiwand.com This process allowed for the large-scale, cost-effective production of organosilane monomers, which became the building blocks for the burgeoning silicone industry. alfa-chemical.com This era also saw researchers like J. F. Hyde and W. J. Patnode developing a range of organosilicon products, including resins and coatings, cementing the role of these materials in various industrial applications. sbfchem.com

| Year | Researcher(s) | Contribution |

|---|---|---|

| 1863 | Charles Friedel & James Crafts | Synthesized the first organosilicon compound, tetraethylsilane. wikipedia.orgwikiwand.com |

| 1904 | Frederic S. Kipping | Coined the term "silicone" and pioneered the use of Grignard reagents for synthesis. wikipedia.orgwikiwand.com |

| 1940s | Eugene G. Rochow | Developed the "direct process" for industrial-scale synthesis of organosilanes. wikipedia.orgwikiwand.com |

Current Significance and Research Landscape of this compound

This compound (CAS No. 2157-42-8) is a specialized chemical used in several areas of materials science and chemical synthesis. alfa-chemistry.com Its significance lies in its function as a precursor, intermediate, and agent for modifying material properties.

Detailed research findings identify its primary roles as:

Intermediate for Organosilicon Synthesis : It serves as a synthetic intermediate for the production of other organosilicon compounds, such as silicones, polysiloxanes, silicone oils, and silicone fluids. dakenam.com

Polymerization Catalyst : The compound can be used as a catalyst to facilitate polymerization reactions.

Additive for Coatings and Adhesives : In the coatings and adhesives industry, this compound is used as an additive to impart improved heat resistance and weather resistance to the final products.

Crosslinking and Coupling Agent : It is employed as a crosslinking and coupling agent, which is particularly relevant in the production of specialized silicones like silicone surfactants. dakenam.comdakenchem.com

The compound is typically prepared by the reaction of a silicon source with ethanol (B145695) under acidic conditions. Its utility in advanced research is linked to the reactivity of its ethoxy groups, which can participate in hydrolysis and condensation reactions to form siloxane (Si-O-Si) networks, a fundamental process in sol-gel chemistry and materials fabrication.

Structural Framework and Nomenclature in Diorthosilicate Chemistry

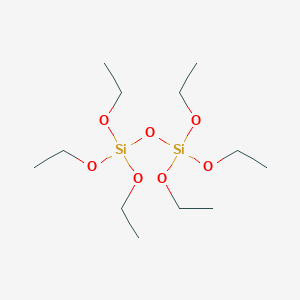

The name "this compound" provides direct insight into the molecule's structure. The core of the compound is a diorthosilicate or pyrosilicate group. wikipedia.orgwikiwand.com This structural unit, with the chemical formula Si₂O₇⁶⁻, consists of two silicon tetrahedra that are joined by sharing a single oxygen atom. wikipedia.orgvulcanchem.com This distinguishes it from orthosilicates, which have isolated silicon tetrahedra. vulcanchem.com

In this compound, the six negative charges of the diorthosilicate anion are balanced by the formation of ester linkages with six ethyl (-C₂H₅) groups. This results in a neutral molecule with the structural formula (C₂H₅O)₃Si-O-Si(OC₂H₅)₃. The nomenclature can be broken down as follows:

Hexaethyl : Refers to the six ethyl groups attached to the oxygen atoms.

Diorthosilicate : Describes the central Si₂O₇ core.

The compound is also known by several synonyms that reflect its structure, including hexaethoxydisiloxane , bis(triethoxysilyl) ether , and triethyl triethoxysilyl silicate . guidechem.comnih.gov

| Property | Value |

|---|---|

| CAS Number | 2157-42-8 chemicalbook.com |

| Molecular Formula | C₁₂H₃₀O₇Si₂ chemicalbook.com |

| Molecular Weight | 342.53 g/mol chemicalbook.com |

| Appearance | Colorless liquid dakenam.com |

| Boiling Point | 160-170 °C (at 75 Torr) chemicalbook.com |

| Density | ~1.002 g/cm³ chemicalbook.com |

| Solubility | Soluble in organic solvents like ethanol and n-hexane; insoluble in water. |

Structure

3D Structure

Properties

IUPAC Name |

triethyl triethoxysilyl silicate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H30O7Si2/c1-7-13-20(14-8-2,15-9-3)19-21(16-10-4,17-11-5)18-12-6/h7-12H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYTROFMCUJZKNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](OCC)(OCC)O[Si](OCC)(OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30O7Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062218 | |

| Record name | Silicic acid (H6Si2O7), hexaethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2157-42-8 | |

| Record name | Silicic acid (H6Si2O7), hexaethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2157-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silicic acid (H6Si2O7), hexaethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002157428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid (H6Si2O7), hexaethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicic acid (H6Si2O7), hexaethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexaethyl diorthosilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.791 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hexaethoxydisiloxane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X39T6R27V3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Hexaethyl Diorthosilicate

Classic Synthetic Pathways

Traditional methods for synthesizing ethyl silicates, including the diorthosilicate, have been established for decades and often rely on readily available industrial chemicals.

A foundational method for producing ethyl silicates is the alcoholysis of silicon tetrachloride (SiCl₄) with ethanol (B145695) (C₂H₅OH). ontosight.ailookchem.com The reaction of SiCl₄ with anhydrous ethanol primarily yields the monomer, tetraethyl orthosilicate (B98303) (TEOS). However, the formation of Hexaethyl Diorthosilicate and other polyethylsiloxanes occurs when water is present in the reaction mixture. wfyangxu.comijiset.com

The process can be described in a two-step manner. First, the main reaction forms TEOS and hydrogen chloride (HCl):

SiCl₄ + 4C₂H₅OH → Si(OC₂H₅)₄ (TEOS) + 4HCl wfyangxu.com

The hydrogen chloride produced then acts as a catalyst for condensation and hydrolysis reactions, especially if small amounts of water are present. ijiset.com This leads to the partial hydrolysis of TEOS and subsequent condensation to form the disiloxane (B77578).

A controlled amount of water can be introduced with the ethanol to steer the reaction towards producing a mixture of polyethylsiloxanes, including the desired this compound. google.com In industrial settings, this is often sold as "ethyl silicate (B1173343) 40," which denotes a product containing 40% silica (B1680970) by weight, implying a significant degree of polymerization beyond the monomer. google.com

Table 1: Reaction Parameters for Alcoholysis of Silicon Tetrachloride

| Parameter | Condition | Rationale / Outcome |

|---|---|---|

| Ethanol Purity | Anhydrous | Favors formation of TEOS monomer. wfyangxu.com |

| Aqueous / Industrial | Promotes formation of polyethylsiloxanes, including this compound. ijiset.com | |

| Water Content | Precisely controlled | Determines the degree of polymerization and the final silica content of the product. google.com |

| Byproduct | Hydrogen Chloride (HCl) | Acts as an in-situ catalyst for condensation reactions. ijiset.com |

While not as commonly cited for the ethyl derivative, a well-established method for the analogous hexamethyl diorthosilicate involves the controlled hydrolysis of a chlorosilane precursor. This pathway is highly relevant and demonstrates a key principle in siloxane synthesis. The analogous reaction for the ethyl compound would involve the controlled hydrolysis of triethoxychlorosilane (B1582504) ((C₂H₅O)₃SiCl).

The reaction proceeds by the careful addition of water to the precursor, leading to the formation of a silanol (B1196071) intermediate ((C₂H₅O)₃SiOH), which is unstable and rapidly condenses to form the stable Si-O-Si bond of this compound.

2 (C₂H₅O)₃SiCl + H₂O → [(C₂H₅O)₃Si]₂O + 2HCl

This method's success hinges on precise control over the stoichiometry of water added to prevent the formation of longer-chain polysiloxanes or complete hydrolysis to silicic acid.

Alcoholysis of Silicon Halides (e.g., Silicon Tetrachloride with Ethanol under Catalytic Conditions)

Modern Catalytic Approaches

More recent synthetic strategies employ specific catalysts to gain greater control over the reaction, improve yields, and achieve milder reaction conditions.

The formation of ethyl silicates can be viewed as the esterification of silicic acid (Si(OH)₄) with ethanol. This reaction is the reverse of the well-known hydrolysis of TEOS. Acid catalysis is crucial for this process to proceed at a reasonable rate.

2 Si(OH)₄ + 6 C₂H₅OH ⇌ [(C₂H₅O)₃Si]₂O + 7 H₂O

Controlling the removal of water is essential to drive the equilibrium toward the formation of the ester products.

Anion exchange resins have emerged as effective heterogeneous catalysts for siloxane formation. They are particularly useful in reactions involving the hydrolysis of chlorosilanes. For the synthesis of the analogous hexamethyl diorthosilicate, an anion exchange resin is used to catalyze the controlled hydrolysis of trimethylchlorosilane.

In this method, the resin facilitates the reaction by promoting hydrolysis and subsequent condensation. These resins consist of an insoluble polymer backbone with functional groups (like quaternary ammonium (B1175870) groups) that can exchange anions, such as OH⁻. researchgate.net This provides a localized basic environment that can catalyze the condensation of silanols to form siloxane bonds, while minimizing bulk side reactions.

The key advantages of using a resin catalyst include:

Ease of Separation: As a solid catalyst, it can be easily filtered from the liquid product.

Controlled Reaction: It allows for a more controlled degree of hydrolysis, minimizing unwanted polymerization.

Reusability: The catalyst can often be regenerated and reused, making the process more economical.

Acid-Catalyzed Esterification of Silicic Acid Derivatives

Process Optimization and Yield Enhancement

Optimizing the synthesis of this compound focuses on maximizing the yield of the desired dimer while minimizing the formation of the monomer (TEOS) and higher-order polymers. Key strategies include:

Stoichiometric Control: The precise control of the water-to-precursor ratio is the most critical factor. In the alcoholysis of SiCl₄, the amount of water added with the ethanol dictates the average chain length of the resulting polysiloxane. google.com Conversely, using dehydrating agents like molecular sieves can be employed to remove water and prevent the formation of disiloxanes if the monomer is the desired product. researchgate.net

Temperature and pH Control: Maintaining a specific reactor temperature can be used to control the final product composition in continuous production processes. google.com The stability of ethyl silicate hydrolysates is highly pH-dependent. The hydrolyzate is most stable at a pH between 1.5 and 2.5, which slows the rate of gelling and allows for better control over the condensation process.

Byproduct Removal: In the silicon tetrachloride route, the efficient removal of the hydrogen chloride byproduct is necessary. This can be achieved by sparging the reaction mixture with an inert gas like dry air or nitrogen. google.com Following the main reaction, the product is often neutralized, for example with anhydrous ammonia, to remove residual acidity before a final filtration step. google.com

Purification: Fractional distillation is a common method to separate the desired this compound from unreacted starting materials, the TEOS monomer, and other oligomers. ijiset.com

Table 2: Summary of Synthetic Route Characteristics

| Synthetic Pathway | Key Precursors | Catalyst | Key Optimization Parameter |

|---|---|---|---|

| Alcoholysis of Silicon Halide | Silicon Tetrachloride, Ethanol, Water | Hydrogen Chloride (in-situ) | Water/Ethanol Ratio google.com |

| Controlled Hydrolysis | Triethoxychlorosilane, Water | (Often self-catalyzed or with base) | Strict Stoichiometry |

| Acid-Catalyzed Esterification | Silicic Acid, Ethanol | Mineral Acid (e.g., HCl) | Water Removal |

| Anion Exchange Resin Catalysis | Chlorosilane, Water | Anion Exchange Resin | Resin Type and Condition |

Influence of Reaction Parameters on Selectivity

The selectivity of the synthesis towards this compound over other polysiloxanes is highly dependent on several key reaction parameters. The choice of catalyst, reaction temperature, and the stoichiometric ratio of reactants are critical in directing the outcome of the synthesis.

Catalyst: The type of catalyst used plays a crucial role in the kinetics of hydrolysis and condensation. Acidic catalysts, for instance, tend to accelerate the hydrolysis step, while basic catalysts are known to favor the condensation reactions. The selection of an appropriate catalyst is therefore essential to balance these two competing reactions and maximize the yield of the desired diorthosilicate.

Reaction Temperature: Temperature control is another vital factor. For the related compound hexamethyl diorthosilicate, the optimal temperature range is reported to be between 20–40°C. Deviations from the optimal temperature can lead to an increase in side reactions, such as the formation of higher-order siloxanes or incomplete hydrolysis, thereby reducing the selectivity for the desired product.

Stoichiometric Ratios: The ratio of water to the silicon precursor is a key determinant of the final product distribution. An excess of water can drive the hydrolysis reaction forward, but may also lead to the formation of undesirable precipitates. Careful control of the stoichiometry is necessary to achieve a high selectivity for this compound.

Solvent: The choice of solvent can significantly impact the regioselectivity of the reaction. For instance, in Williamson ether synthesis, a similar reaction involving nucleophilic substitution, the solvent has a large impact on the ratio of O-alkylation to C-alkylation products. rsc.org Similarly, in the synthesis of this compound, the polarity of the solvent can influence the solubility of reactants and intermediates, thereby affecting the reaction rates and selectivity.

The following table summarizes the key reaction parameters and their influence on the synthesis of diorthosilicates:

| Parameter | Influence on Selectivity |

| Catalyst Type | Acidic catalysts favor hydrolysis, while basic catalysts favor condensation. |

| Reaction Temperature | Optimal temperature ranges are crucial to minimize side reactions. |

| Stoichiometric Ratios | The water-to-precursor ratio controls the extent of hydrolysis and condensation. |

| Solvent Polarity | Affects the solubility of reactants and can influence reaction pathways. rsc.org |

Purity Assessment and Isolation Techniques

The purity of this compound is critical for its applications, particularly in areas where it serves as a precursor for other materials. Impurities, such as residual starting materials or byproducts like higher-order polysiloxanes, can significantly affect the properties of the final product.

Purity Assessment: The primary methods for assessing the purity of this compound are gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy. GC is used to separate and quantify the components of the mixture, providing a clear indication of the percentage of the desired compound. 29Si NMR spectroscopy is a powerful tool for structural confirmation, allowing for the identification of different silicon environments and thus distinguishing between the diorthosilicate and other siloxane species. nih.gov Elemental analysis (EA) and inductively coupled plasma-mass spectrometry (ICP-MS) can also be employed to determine the elemental composition and detect any inorganic impurities.

Isolation Techniques: The isolation of this compound from the reaction mixture is typically achieved through distillation. lookchem.com Given its boiling point, which differs from that of the starting materials and potential byproducts, distillation under reduced pressure can be an effective method for purification.

The table below outlines the common techniques for purity assessment and isolation:

| Technique | Purpose |

| Gas Chromatography (GC) | Purity assessment and quantification of components. |

| Nuclear Magnetic Resonance (NMR) | Structural confirmation and identification of silicon species. nih.gov |

| Elemental Analysis (EA) | Determination of elemental composition. |

| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Detection of inorganic impurities. |

| Distillation | Isolation and purification of the final product. lookchem.com |

Reaction Mechanisms and Chemical Reactivity of Hexaethyl Diorthosilicate

Hydrolytic Stability and Condensation Dynamics

Hexaethyl diorthosilicate, an organosilicon compound with a disiloxane (B77578) (Si-O-Si) backbone, exhibits reactivity primarily driven by the hydrolysis of its ethoxy (-OC₂H₅) groups and subsequent condensation of the resulting intermediates. The steric hindrance provided by the six ethoxy groups may influence the kinetics of these reactions when compared to simpler monomeric orthosilicates like tetraethyl orthosilicate (B98303) (TEOS).

The fundamental step in the reaction of this compound with water is the hydrolysis of its silicon-ethoxy bonds to form silanol (B1196071) (Si-OH) groups. wikipedia.org This reaction is a type of nucleophilic substitution where water attacks the silicon atom.

This process proceeds through a series of intermediate steps where the ethoxy groups are sequentially replaced by hydroxyl groups. The hydrolysis of alkoxysilanes is a general method for synthesizing silanols. wikipedia.org The reaction can be catalyzed by either acids or bases. Acid catalysis involves protonation of an ethoxy group, making it a better leaving group (ethanol). Base catalysis typically proceeds via nucleophilic attack of a hydroxide (B78521) ion on the silicon atom.

While the general mechanism is well-understood for alkoxysilanes, the specific kinetics for this compound may be slower compared to TEOS due to the steric bulk of the entire molecule and the presence of the central siloxane bond. The stability of the disiloxane bond itself is significant, with research on a stable water-soluble disiloxane determining the apparent equilibrium constant for its hydrolysis to silanols as Kc = [SiOH]² / ([Si-O-Si][H₂O]) = 6±1×10⁻⁵. nih.gov This indicates a general resistance of the Si-O-Si bond to hydrolysis under certain conditions. nih.gov

Following the formation of silanol intermediates, these species undergo condensation reactions to form larger siloxane structures. wikipedia.org This polymerization process involves the elimination of water between two silanol groups (water condensation) or between a silanol group and an ethoxy group (alcohol condensation) to form a new Si-O-Si bond.

Water Condensation: Si-OH + HO-Si → Si-O-Si + H₂O

Alcohol Condensation: Si-OH + C₂H₅O-Si → Si-O-Si + C₂H₅OH

These condensation reactions are the basis for the sol-gel process, where precursors like this compound are converted into a solid silica (B1680970) network. wikipedia.org The process begins with the formation of small oligomers and gradually extends into a three-dimensional polymeric siloxane network. semi.ac.cn This crosslinking capability makes this compound useful as an additive for improving the properties of materials like coatings and adhesives. dakenchem.com The structure of the resulting polymer is influenced by reaction conditions such as pH, catalyst, and the concentration of water and precursor.

Water is essential for the condensation of this compound as it initiates the entire process through hydrolysis. semi.ac.cn In environments with limited or no water, such as in a dry organic solvent, the hydrolysis of alkoxy groups is prevented. semi.ac.cn Under such anhydrous conditions, direct condensation of the ethoxy groups with surface hydroxyls does not readily occur. semi.ac.cn

The presence of water, even in small amounts at an interface, allows for the hydrolysis of the silane (B1218182) molecules, which can then react with surface silanol groups to form covalent bonds. semi.ac.cn However, this necessary hydrolysis also promotes polymerization of the silane molecules with each other, which can lead to the formation of a complex, three-dimensional network on a substrate surface rather than a simple monolayer. semi.ac.cn The interaction between silicic acid, formed from hydrolysis, and various polymers is a subject of study for creating new composite materials. rsc.org

Table 1: Factors Influencing Hydrolysis and Condensation

| Factor | Effect on Reaction | Research Finding |

|---|---|---|

| Water Concentration | Initiates hydrolysis; higher concentration can increase hydrolysis rate. semi.ac.cn | Essential for the hydrolysis of alkoxy groups to silanols, which precedes condensation. semi.ac.cn |

| Catalyst (Acid/Base) | Accelerates hydrolysis and/or condensation. | Acidic conditions typically accelerate hydrolysis, while basic conditions can favor condensation. |

| Steric Hindrance | May slow the rate of hydrolysis. | The disiloxane core of this compound may result in slower hydrolysis kinetics compared to monomeric TEOS. |

Advanced Characterization Methodologies for Hexaethyl Diorthosilicate and Derived Materials

Spectroscopic Techniques for Structural Analysis

Spectroscopy is indispensable for elucidating the molecular structure of hexaethyl diorthosilicate. By probing how the molecule interacts with electromagnetic radiation, detailed information about its atomic composition, bonding, and coordination can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si) for Structural Integrity and Coordination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for confirming the molecular structure and assessing the coordination environment of this compound. nih.gov By analyzing the spectra of different nuclei, a complete picture of the molecule's integrity can be assembled.

¹H NMR: Proton NMR is used to verify the presence and electronic environment of the hydrogen atoms within the ethyl groups. The spectrum is expected to show two distinct signals: a triplet corresponding to the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-OCH₂-) protons, resulting from spin-spin coupling. The integration of these peaks confirms the 3:2 proton ratio, and their chemical shifts are sensitive to the local electronic environment. libretexts.orglibretexts.orgtau.ac.il

¹³C NMR: This technique identifies all non-equivalent carbon atoms. savemyexams.comlibretexts.org For this compound, two signals are anticipated, corresponding to the methyl (-CH₃) and methylene (-OCH₂-) carbons of the ethoxy groups. The chemical shifts provide information about the carbon bonding environment, distinguishing them from potential carbon-containing impurities. libretexts.org

²⁹Si NMR: As the core atom of the compound, silicon-29 (B1244352) NMR is crucial for analyzing the silicate (B1173343) network's structure and degree of condensation. mdpi.com The chemical shift of the ²⁹Si nucleus is highly sensitive to its coordination environment, specifically the number of bridging oxygen atoms attached to it (Qⁿ notation). researchgate.netcore.ac.uk For pure this compound, a single resonance corresponding to a Q¹ species (a silicon atom linked to one other silicon atom through an oxygen bridge) is expected. The presence of other signals, such as Q⁰ (monomer, e.g., tetraethyl orthosilicate) or Q² (linear middle group), would indicate impurities or the progression of condensation reactions. mdpi.comresearchgate.net

Changes in the coordination of the silicon atom, for instance during hydrolysis and condensation reactions or upon interaction with metal centers, can be monitored by shifts in the ²⁹Si NMR spectrum, providing insight into the dynamic behavior of the material in solution. aip.org

Table 1: Predicted NMR Chemical Shift Ranges for this compound

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Coupling Pattern |

|---|---|---|---|

| ¹H | -CH₃ | ~1.2 | Triplet |

| ¹H | -OCH₂- | ~3.8 | Quartet |

| ¹³C | -CH₃ | ~18 | Singlet (decoupled) |

| ¹³C | -OCH₂- | ~59 | Singlet (decoupled) |

| ²⁹Si | Si-O-Si (Q¹) | -88 to -90 | Singlet (decoupled) |

Note: Predicted values are based on typical ranges for ethoxy silicates and related compounds. Actual values may vary based on solvent and experimental conditions.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Bond Identification

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are fundamental for identifying the specific chemical bonds present in this compound. These methods are complementary, as a bond's activity in FTIR is dependent on a change in dipole moment, while its activity in Raman depends on a change in polarizability. gatewayanalytical.comsfr.camdpi.com

FTIR Spectroscopy is particularly sensitive to polar, hetero-nuclear bonds and is highly effective for identifying key functional groups. tandfonline.com In the spectrum of this compound, characteristic absorption bands confirm its molecular structure. The disappearance of certain reactant peaks and the appearance of product peaks can be monitored to follow its synthesis or subsequent reactions, such as hydrolysis. tandfonline.comsci-hub.seresearchgate.net

Raman Spectroscopy excels in detecting non-polar, symmetric bonds. gatewayanalytical.com It is therefore particularly useful for analyzing the Si-O-Si backbone of the diorthosilicate, providing complementary information to FTIR.

Key vibrational modes for this compound and its common precursor, tetraethyl orthosilicate (B98303) (TEOS), are summarized below.

Table 2: Key Vibrational Frequencies for this compound and Related Species

| Wavenumber (cm⁻¹) | Assignment | Technique | Significance |

|---|---|---|---|

| ~2975, ~2885 | C-H Asymmetric & Symmetric Stretching | FTIR/Raman | Confirms presence of ethyl groups. |

| ~1450, ~1390 | C-H Bending/Deformation | FTIR/Raman | Confirms presence of ethyl groups. ispc-conference.org |

| ~1100 - 1050 | Si-O-Si Asymmetric Stretching | FTIR | Key indicator of the disiloxane (B77578) bridge. ispc-conference.org |

| ~1168 | Si-O-C Stretching | FTIR | Characteristic of unhydrolyzed ethoxy groups. tandfonline.com |

| ~960 | Si-OH Stretching | FTIR | Appears during hydrolysis, indicating silanol (B1196071) formation. tandfonline.com |

| ~812 | CH₂ Rocking / Si-O Stretching | FTIR | Characteristic of ethoxy groups, decreases during hydrolysis. tandfonline.commdpi.com |

| ~450 | Si-O-Si Bending | Raman | Confirms the presence of the silicate network. |

Mass Spectrometry (MS) for Molecular Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For the analysis of this compound, it provides confirmation of the molecular weight and offers structural information through the analysis of its fragmentation pattern. scienceready.com.au When the molecule is ionized in the mass spectrometer, typically by electron impact (EI), the resulting molecular ion is energetically unstable and breaks apart into smaller, characteristic fragments. libretexts.org

The fragmentation of this compound is expected to proceed through the cleavage of Si-O and C-O bonds. Analyzing the masses of these fragments helps to piece together the structure of the parent molecule.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Ion | Formula | Notes |

|---|---|---|---|

| 342 | [M]⁺ | [C₁₂H₃₀O₇Si₂]⁺ | Molecular Ion (if detected) |

| 297 | [M - OCH₂CH₃]⁺ | [C₁₀H₂₅O₆Si₂]⁺ | Loss of one ethoxy group |

| 252 | [M - 2(OCH₂CH₃)]⁺ | [C₈H₂₀O₅Si₂]⁺ | Loss of two ethoxy groups |

| 207 | [M - 3(OCH₂CH₃)]⁺ | [C₆H₁₅O₄Si₂]⁺ | Loss of three ethoxy groups |

| 163 | [Si(OCH₂CH₃)₃]⁺ | [C₆H₁₅O₃Si]⁺ | Triethoxysilyl cation, from Si-O-Si cleavage |

| 45 | [OCH₂CH₃]⁺ | [C₂H₅O]⁺ | Ethoxy group fragment |

Note: The relative abundance of these fragments provides a unique "fingerprint" for the compound. The most stable carbocations or silicon-containing cations often produce the most intense peaks (base peak) in the spectrum. libretexts.orgyoutube.comsavemyexams.com

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic states of atoms within the top 1-10 nm of a material's surface. optica.org This makes it exceptionally valuable for analyzing the surfaces of materials derived from this compound, such as silica (B1680970) films or functionalized substrates. nih.govaip.org

XPS analysis involves irradiating a surface with X-rays, which causes the emission of core-level electrons. optica.org The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. The binding energy is unique to each element and is also influenced by the atom's oxidation state and local chemical environment. researchgate.net

For materials derived from this compound, XPS can provide:

Elemental Composition: Survey scans detect the presence of silicon (Si), oxygen (O), and carbon (C) on the surface, confirming the basic composition of the derived material. researchgate.net

Chemical State Analysis: High-resolution scans of the individual element peaks (Si 2p, O 1s, C 1s) reveal detailed information about chemical bonding.

Si 2p: The binding energy of the Si 2p peak can distinguish between silicon in a fully oxidized silica network (SiO₂, ~103.4 eV) and silicon in sub-oxide states or bound to organic fragments. mdpi.comaip.org

O 1s: This peak can differentiate between oxygen in a silicate network (Si-O-Si, ~532.5 eV) and oxygen in hydroxyl groups (Si-OH). nih.gov

C 1s: The carbon peak can identify the presence of residual ethyl groups from the precursor or adventitious carbon contamination from the environment. Deconvolution of the C 1s peak can separate C-C/C-H bonds from C-O bonds. nih.gov

Table 4: Typical Binding Energies for Elements in this compound-Derived Materials

| Element (Peak) | Chemical State | Typical Binding Energy (eV) |

|---|---|---|

| Si 2p | SiO₂ (Silicate Network) | 103.2 - 103.6 |

| Si 2p | Sub-oxides / Si-O-C | 101.5 - 102.8 |

| O 1s | Si-O-Si | 532.5 - 533.0 |

| O 1s | Si-OH | ~531.5 |

| C 1s | C-C, C-H | ~284.8 |

| C 1s | C-O (Ethoxy) | ~286.5 |

Source: Data compiled from studies on silica films and organosilicon precursors. nih.govmdpi.comgoogle.com

Chromatographic Techniques for Purity and Compositional Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a volatile compound like this compound, gas chromatography is the most relevant method.

Gas Chromatography (GC) for Volatile Species and Reaction Progress

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds without decomposition. dss.go.th It is widely used to assess the purity of this compound and to monitor the progress of reactions in which it is a reactant or product. google.comvwr.comavantorsciences.com

The principle of GC involves injecting a sample into a carrier gas stream (the mobile phase), which flows through a column containing a stationary phase. Components of the sample travel through the column at different rates depending on their physical properties, such as boiling point and polarity, leading to their separation. A detector at the end of the column measures the quantity of each component as it elutes.

Purity Analysis: GC is highly effective for determining the purity of this compound. google.com Potential impurities, such as residual starting materials (e.g., tetraethyl orthosilicate), solvent, or by-products from synthesis (e.g., higher-order siloxane oligomers), will have different retention times than the main compound. By comparing the peak areas in the resulting chromatogram, the percentage purity can be quantified.

Reaction Monitoring: The progress of synthesis reactions, such as the controlled hydrolysis of tetraethyl orthosilicate to form this compound, can be monitored quantitatively using GC. nih.govgoogle.comresearchgate.net Small aliquots of the reaction mixture can be taken at different time intervals and analyzed. The resulting chromatograms will show a decrease in the peak area of the reactants and a corresponding increase in the peak area of the product(s) over time, allowing for the optimization of reaction conditions and the determination of reaction kinetics. mdpi.com

Table 5: Application of GC in the Analysis of this compound

| Application | Description | Information Obtained |

|---|---|---|

| Purity Assessment | A sample of this compound is injected and separated. | Retention time confirms identity against a standard. Peak area percentages indicate the concentration of impurities like TEOS or ethanol (B145695). |

| Reaction Progress | Aliquots are taken from a synthesis reaction over time and analyzed. | Rate of consumption of reactants (e.g., TEOS) and formation of product (this compound). |

| By-product Detection | The chromatogram is analyzed for unexpected peaks. | Identification of side-reactions or the formation of undesirable higher-order oligomers. |

Microscopic and Diffraction Techniques for Material Characterization

Microscopic and diffraction techniques are employed to investigate the solid-state structure of materials derived from this compound, such as silica (SiO₂) nanoparticles or films. These methods reveal critical information about the material's morphology, particle size, and crystalline nature.

Electron microscopy is a cornerstone for visualizing the morphology of materials at the micro- and nanoscale. Materials, such as silica nanoparticles, synthesized from this compound via processes like sol-gel, can be thoroughly examined to understand their shape, size, size distribution, and surface texture. reddit.combiomedres.us

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM and provides information about the internal structure of the material. A broad beam of electrons is transmitted through an ultra-thin sample. The transmitted electrons are focused to form an image, which reveals details about the particle size, shape, and porosity. rigaku.comacs.org For silica derived from this compound, TEM can confirm the formation of a porous network within the particles and provide precise measurements of primary particle size, even when they are part of larger aggregates. scielo.brwikipedia.org

Table 2: Morphological Characteristics of Silica Nanoparticles via Electron Microscopy

This table summarizes typical morphological findings for silica nanoparticles derived from silicate precursors, as observed by SEM and TEM.

| Parameter | Observation Method | Typical Findings | Reference |

| Particle Shape | SEM, TEM | Generally spherical and uniform. biomedres.us | biomedres.us |

| Particle Size | TEM | Can be controlled from nanometers to microns (e.g., 20 nm to 500 nm) by varying reaction conditions. biomedres.usresearchgate.net | biomedres.usresearchgate.net |

| Surface Morphology | SEM | Can range from smooth to rough or cauliflower-like surfaces. rigaku.comnih.gov | rigaku.comnih.gov |

| Aggregation | SEM | Particles may exist as individual spheres or form chain-like or fractal aggregates. researchgate.net | researchgate.net |

| Internal Structure | TEM | Can reveal solid, dense particles or a mesoporous internal structure. scielo.bracs.org | scielo.bracs.org |

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the atomic and molecular structure of a material. It is the primary method for distinguishing between crystalline and amorphous materials and for identifying the specific crystalline phases present.

When materials are synthesized from precursors like this compound via sol-gel methods at or near room temperature, the resulting silica is typically amorphous. scielo.briium.edu.my An amorphous structure lacks long-range atomic order, which results in a characteristic XRD pattern consisting of a very broad diffraction peak, or "hump," often centered around a 2θ value of 22°. scielo.brresearchgate.net

If the amorphous silica is subjected to high-temperature treatment (calcination), it can undergo a phase transition to a crystalline form. acs.org Common crystalline polymorphs of silica include quartz, cristobalite, and tridymite, each with a unique and well-defined XRD pattern consisting of sharp, intense diffraction peaks at specific 2θ angles. researchgate.netui.ac.id By comparing the experimental XRD pattern to standard patterns from databases (e.g., JCPDS), the exact crystalline phase can be identified. d-nb.info

Furthermore, if the material is crystalline, the size of the individual crystallites (or crystalline domains) can be estimated from the broadening of the diffraction peaks using the Scherrer equation. wikipedia.orgtaylorandfrancis.com The formula relates the crystallite size (τ) to the peak width (β), the Bragg angle (θ), and the X-ray wavelength (λ).

Scherrer Equation: τ = (K * λ) / (β * cos(θ))

Where K is the shape factor (typically ~0.9). Smaller crystallites cause greater peak broadening. wikipedia.org

Table 3: XRD Analysis of Silica Derived from Silicate Precursors

This table contrasts the XRD characteristics of amorphous and crystalline silica.

| Feature | Amorphous Silica | Crystalline Silica (e.g., Cristobalite) | Reference |

| XRD Pattern | A single, broad, low-intensity hump. scielo.brreddit.com | Multiple sharp, high-intensity peaks. researchgate.netui.ac.id | scielo.brreddit.comresearchgate.netui.ac.id |

| Characteristic Peak | Centered around 2θ ≈ 22°. researchgate.net | Sharp peaks at specific 2θ values corresponding to crystal planes (e.g., ~21.9° for (101) plane of cristobalite). ui.ac.id | researchgate.netui.ac.id |

| Crystallite Size | Not applicable (lacks long-range order). | Can be calculated using the Scherrer equation from peak broadening (e.g., 15-50 nm). researchgate.netacs.org | researchgate.netacs.org |

| Formation Condition | Typically formed at low temperatures (e.g., sol-gel synthesis). researchgate.net | Formed by calcination of amorphous silica at high temperatures (e.g., >900 °C). acs.orgui.ac.id | acs.orgresearchgate.netui.ac.id |

Applications and Research Frontiers in Materials Science and Organic Synthesis

Precursor in Sol-Gel Chemistry for Advanced Materials

The sol-gel process is a versatile method for creating solid materials from small molecules. muni.cz This process involves the conversion of a solution system (sol) into a solid-state system (gel). For silicon-based materials, this typically involves the hydrolysis and polycondensation of silicon alkoxide precursors like hexaethyl diorthosilicate. muni.czsigmaaldrich.com The reactions begin with the hydrolysis of the alkoxide groups (–OC2H5) to form silanol (B1196071) groups (Si–OH), followed by condensation reactions between silanol groups to form siloxane bridges (Si–O–Si), creating an extended inorganic network. muni.czsigmaaldrich.com The kinetics of these reactions, influenced by factors such as pH and water content, are crucial for controlling the final material's properties.

Fabrication of Silica-Based Nanostructures

This compound is a key precursor in the fabrication of silica-based nanostructures through the sol-gel method. researchgate.net Upon hydrolysis and condensation, it can generate silica (B1680970) nanoparticles with unique properties. The sol-gel synthesis allows for precise control over the size and morphology of the resulting nanostructures. researchgate.netncepu.edu.cn

Research has demonstrated that factors during the sol-gel process, such as aging time and calcination temperature, significantly influence the final particle size of the silica nanostructures. researchgate.net For instance, studies using similar silicon alkoxides like tetraethyl orthosilicate (B98303) (TEOS) show that higher calcination temperatures and longer aging times tend to produce larger particles. researchgate.net Field emission scanning electron microscopy (FESEM) has confirmed the successful synthesis of spherical silica nanoparticles via this method. researchgate.net These nanostructured materials are valuable in a wide range of applications due to their high surface area, biocompatibility, and the ease with which their surfaces can be modified. researchgate.netiium.edu.my

Synthesis of Mesoporous Materials with Controlled Porosity and Surface Area

Mesoporous materials, characterized by uniform pores with diameters between 2 and 50 nm, are a significant area of materials science. rasayanjournal.co.ine-bookshelf.de The controlled hydrolysis of precursors like this compound is critical for synthesizing mesoporous silica with tailored pore sizes and high surface areas. These materials are widely used in catalysis and as adsorbents. rasayanjournal.co.in

The synthesis process often employs a structure-directing agent, such as a surfactant, which forms micelles in the reaction solution. rasayanjournal.co.ine-bookshelf.de The silica precursor hydrolyzes and condenses around these micelles. Subsequent removal of the surfactant template, typically through calcination or solvent extraction, leaves behind a porous structure. e-bookshelf.de Key factors that influence the final properties of the mesoporous material include the type of precursor, the choice of surfactant, pH, and hydrothermal treatment conditions. rasayanjournal.co.ine-bookshelf.de By carefully controlling these parameters, researchers can engineer materials with specific surface areas and pore volumes to suit various applications. rasayanjournal.co.in For example, studies on the synthesis of the mesoporous silica SBA-15 from a silica precursor have shown that varying the initial temperature and hydrothermal process can tune the specific surface area from 450 to 560 m²/g and the pore size from 9 to 14 nm. rasayanjournal.co.in

Table 1: Factors Influencing Mesoporous Material Properties

| Synthesis Parameter | Effect on Material Properties | Reference |

|---|---|---|

| Precursor Type | Influences hydrolysis/condensation rates and network formation. | |

| Surfactant/Template | Directs the formation of pores and determines mesostructure. | rasayanjournal.co.ine-bookshelf.de |

| pH Level | Catalyzes hydrolysis (acidic) or condensation (basic) reactions. | e-bookshelf.de |

| Hydrothermal Treatment | Affects pore size, surface area, and structural ordering. | rasayanjournal.co.in |

Development of Ceramic and Hybrid Organic-Inorganic Composites

This compound serves as a valuable building block for the creation of ceramic and hybrid organic-inorganic composites. nih.gov These materials combine the properties of both organic polymers (e.g., flexibility, processability) and inorganic ceramics (e.g., strength, thermal stability). riverapublications.com One prominent method for creating these hybrids is the infiltration of a porous ceramic network with a polymer. riverapublications.com

In this approach, a porous ceramic preform is first created, often using sol-gel derived silica. This preform is then infiltrated with a monomer, which is subsequently polymerized to form an interpenetrating network of ceramic and polymer. riverapublications.com This technique allows for the creation of materials with tailored mechanical properties, overcoming the inherent brittleness of ceramics while enhancing the strength of the polymer. riverapublications.com Research into these hybrid composites has led to the development of materials with improved flexural strength and machinability, making them suitable for demanding applications, including advanced dental materials. riverapublications.comasclepiusopen.com The properties of the final composite, such as elastic modulus and flexural strength, are highly dependent on the porosity of the initial ceramic network and the nature of the infiltrating polymer. riverapublications.com

Table 2: Comparison of Material Properties

| Material | Key Advantages | Key Disadvantages | Reference |

|---|---|---|---|

| Ceramics | Excellent mechanical and optical properties, biocompatibility. | Brittle, rigid, difficult to repair. | asclepiusopen.com |

| Composites (Resin) | Easy to manipulate and repair, more flexible. | Poor wear resistance, lower strength. | asclepiusopen.com |

| Hybrid Ceramics | Combines advantages of both, reduced brittleness, high strength. | Performance can be dependent on the quality of infiltration. | riverapublications.com |

Surface Engineering and Coating Technologies

The ability of this compound to form silica networks through the sol-gel process makes it a key component in surface engineering and the development of advanced coatings. sigmaaldrich.com These coatings can impart a variety of functionalities to a substrate, including protection, hydrophobicity, and oleophobicity. omega-optical.com

Design of Hydrophobic and Oleophobic Surfaces

This compound can be used as a precursor in creating hydrophobic (water-repelling) and oleophobic (oil-repelling) surfaces. omega-optical.com These properties are highly desirable for creating self-cleaning and anti-fouling coatings. omega-optical.com The principle behind these surfaces lies in minimizing the surface energy. uni-saarland.de

To achieve this, this compound is often co-polymerized with organosilanes containing long-chain alkyl or fluoroalkyl groups during the sol-gel process. uni-saarland.deadvancedopticalmetrology.com These organic groups migrate to the surface of the coating during curing, creating a low-energy surface that repels water and oils. uni-saarland.de The effectiveness of these coatings is typically measured by the contact angle of a liquid droplet on the surface; a water contact angle greater than 90° indicates hydrophobicity. omega-optical.com Research has shown that combining a rough surface morphology with low surface energy chemistry can lead to superhydrophobic properties, with water contact angles exceeding 150°. advancedopticalmetrology.com Such surfaces are used on a variety of materials, including glass and metals, for applications ranging from smartphone screens to automotive windshields. omega-optical.comadvancedopticalmetrology.com

Formation of Protective and Functional Thin Films

Thin films derived from this compound provide effective protection and functionality to various substrates. The sol-gel process allows for the deposition of thin, uniform silica or hybrid organic-inorganic films at ambient temperatures, which is a significant advantage over high-temperature deposition methods. sigmaaldrich.com

These films can act as protective barriers against corrosion and abrasion. sigmaaldrich.com For example, sol-gel coatings are used to improve the strength and shatter resistance of glass fibers used in composites. sigmaaldrich.com Beyond simple protection, these films can be functionalized to have specific optical, electrical, or chemical properties. By incorporating other metal alkoxides or organic molecules into the sol-gel formulation, films with anti-reflective, insulating, or specific chemical sensing capabilities can be produced. muni.cz The versatility of the sol-gel process, enabled by precursors like this compound, allows for the precise tuning of the film's composition and structure to meet the demands of a wide array of technological applications. muni.cz

Reagent in Selective Organic Transformations

This compound serves as a valuable precursor and reagent in the synthesis and modification of complex organic molecules. Its ability to introduce silicon-containing moieties or to act as a bifunctional building block is exploited in multi-step synthesis and for the selective derivatization of various organic compounds.

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. This process is known as protection. While direct evidence for this compound as a standard protecting group for simple alcohols is not widespread, the principles of siloxane chemistry support its potential in this role, particularly for silanols (R₃SiOH).

The concept of using silyl (B83357) groups as protecting groups is well-established in organic chemistry. For instance, trimethylsilyl (B98337) (TMS) groups are frequently employed to protect hydroxy groups due to their ease of installation and removal. nii.ac.jp In the realm of silicon chemistry, TMS groups can act as protecting agents for silanol groups. nii.ac.jp Research has demonstrated a novel substitution reaction where trimethylsilyl groups on a silicon backbone can be replaced with alkoxysilyl groups in the presence of a Bismuth(III) chloride (BiCl₃) catalyst. nii.ac.jp This type of reaction highlights the dynamic nature of silyl ethers and their potential for controlled, selective transformations, a core principle of protecting group chemistry. nii.ac.jp The synthesis of complex oligosiloxanes often involves introducing the concept of protecting groups from organic chemistry, allowing for the construction of well-defined siloxane structures. nii.ac.jp

This compound has been effectively used as a derivatizing agent to synthesize specific classes of organosilicon compounds. A notable application is in the preparation of hydrogen-rich silyl-arenes. researchgate.netznaturforsch.com In this context, hexaethoxydisiloxane, along with related compounds like triethoxysilane (B36694) and tetraethoxysilane, has been successfully employed to introduce silyl groups onto aromatic rings. researchgate.net

One specific example is the silylation of 1,2-dibromobenzene (B107964) with hexaethoxydisiloxane. This reaction proceeds through a bicyclic intermediate, 1,1,3,3-tetraethoxy-1,3-dihydro-benzo researchgate.netazmax.co.jpoxadisilole, ultimately leading to the formation of 1,2-disilylbenzene. researchgate.net This transformation showcases the ability of this compound to act as a bifunctional reagent, delivering two silicon atoms to the aromatic substrate. The general process of silylation is also a key technique for derivatizing compounds to make them suitable for analysis by methods such as chromatography. azmax.co.jp

The table below summarizes the use of this compound and related compounds in the silylation of aromatic compounds.

| Aryl Halide | Silylating Agent | Key Intermediate/Product | Reference |

| 1,2-Dibromobenzene | Hexaethoxydisiloxane | 1,1,3,3-tetraethoxy-1,3-dihydro-benzo researchgate.netazmax.co.jpoxadisilole | researchgate.net |

| 1,4-Dibromo-2,5-dimethylbenzene | Triethoxysilane / Tetraethoxysilane | Silyl-substituted dimethylbenzene | researchgate.net |

| Ferrocene | Triethoxysilane / Tetraethoxysilane | Silyl-substituted ferrocenes | researchgate.net |

Utilization as a Protecting Group for Alcohols in Multi-Step Synthesis

Catalytic Roles and Synergistic Effects

This compound can influence and participate in various catalytic processes. Its behavior in acid-catalyzed reactions, its contribution to the performance of material systems, and its interactions with metal catalysts are areas of active research and application.

The Si-O-Si and Si-O-C bonds in this compound are susceptible to cleavage under acidic conditions, a process central to its role in sol-gel chemistry and other transformations. The rate of these reactions is significantly influenced by the presence of an acid catalyst. Theoretical studies on the hydrolysis of the siloxane bond show that the reaction barrier is substantially lowered by the protonation of the siloxane oxygen. acs.org This protonation, facilitated by the acid, makes the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by water. acs.orgnii.ac.jp

In the acid-catalyzed hydrolysis and condensation of alkoxysilanes, the hydrolysis step is generally fast, while the subsequent condensation of the resulting silanol groups to form larger siloxane networks is often the rate-determining step. nii.ac.jp The structure of the initial alkoxysilane, such as tetraethoxysilane (TEOS) versus hexaethoxydisiloxane (HEDS), affects the hydrolysis behavior and the structure of the resulting polysiloxane precursors. acs.orgresearchgate.net For instance, the hydrolysis-condensation of HEDS has been shown to produce products consisting mainly of four-membered cyclic siloxanes. researchgate.net

Factors Influencing Acid-Catalyzed Hydrolysis of Siloxanes

| Factor | Effect on Reaction | Mechanism | Reference |

|---|---|---|---|

| Acid Catalyst | Accelerates reaction | Protonation of siloxane oxygen lowers the activation energy barrier. | acs.org |

| Solvation | Lowers reaction barrier | Stabilizes the charged transition states. | acs.org |

| Siloxane Structure | Affects reaction products | The structure of the starting alkoxysilane (e.g., TEOS vs. HEDS) influences the resulting oligomer structure. | acs.orgresearchgate.net |

The inherent strength of the silicon-oxygen bond imparts high thermal stability to siloxane-based materials. researchgate.net Polymeric siloxane esters, which share structural similarities with this compound, are noted for their low pour points and good temperature-viscosity profiles, similar to silicone oils. gelest.com This makes them suitable for applications requiring performance over a broad temperature range, such as in heat-transfer and hydraulic fluids. gelest.com

Research comparing polysiloxane-based lubricants with traditional polyalphaolefins (PAOs) has shown that polysiloxanes are generally more thermally and oxidatively stable. researchgate.net This enhanced stability is attributed to the higher bond energy of the Si-O bond compared to the C-C bond in hydrocarbon-based lubricants. researchgate.net While specific studies focusing solely on this compound as a lubricant additive are limited, its structural class suggests it would contribute positively to the thermal stability of a lubricant formulation. Patents for curable compositions sometimes list hexaethoxydisiloxane as a potential component alongside heat stabilizers, further indicating its utility in systems designed for high-temperature applications. google.com

The synthesis and reaction of this compound often involve the use of metal-based catalysts. For example, the direct synthesis of tetraethoxysilane from silicon powder and ethanol (B145695) can be catalyzed by tin ethoxide, a reaction in which hexaethoxydisiloxane is identified as a co-product. This indicates an interaction between the silicon alkoxide species and the tin catalyst during the reaction.

Furthermore, the derivatization of aryl halides with hexaethoxydisiloxane to form silyl-arenes can be induced by organometallic bases. researchgate.net In the broader field of oligosiloxane synthesis, metal catalysts like Bismuth(III) chloride (BiCl₃) have been used to facilitate substitution reactions between different silyl groups. nii.ac.jp These examples demonstrate that this compound and related compounds can interact with a variety of metal catalysts, including those based on tin, bismuth, and organometallic complexes, to achieve specific chemical transformations.

Emerging Research Directions and Future Prospects

Development of Sustainable Synthetic Routes and Green Chemistry Principles

The chemical industry's growing emphasis on sustainability is driving the development of environmentally benign manufacturing processes. chemistryjournals.net The application of green chemistry principles to the synthesis of compounds like hexaethyl diorthosilicate is a key area of research, aiming to reduce waste, minimize energy consumption, and eliminate hazardous substances. ijsetpub.comekb.eg The core tenets of green chemistry, introduced by Paul Anastas and John Warner, provide a framework for designing safer and more efficient chemical products and processes. chemistryjournals.netnih.gov

Traditional synthesis routes for organosilicates often involve reactants and conditions that are misaligned with modern sustainability goals. For instance, established methods for preparing similar silicates can involve tetrachlorosilane (B154696), which generates corrosive hydrogen chloride as a byproduct, or rely on volatile organic solvents. Greener approaches seek to overcome these limitations.

Key green chemistry strategies applicable to this compound synthesis include:

Waste Prevention: Designing synthetic pathways that minimize byproduct formation is a primary goal. acs.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. nih.govacs.org This principle favors addition reactions over substitution reactions that generate waste products.

Use of Safer Solvents and Auxiliaries: Research is focused on replacing traditional, often toxic and volatile, organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids. chemistryjournals.netijsetpub.com Solvent-free synthesis, where reactions occur in the absence of any solvent, represents an ideal scenario. researchgate.net

Design for Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis or mechanochemistry can significantly reduce reaction times and energy consumption compared to conventional heating methods. chemistryjournals.netnih.gov Reactions conducted at ambient temperature and pressure are preferred. nih.gov

Use of Renewable Feedstocks: Exploring bio-based sources for the alcohol component (ethanol) of this compound could reduce the reliance on fossil fuels. ijsetpub.com

Reduce Derivatives: Optimizing synthetic routes to avoid unnecessary protection and deprotection steps minimizes resource consumption and waste. nih.govacs.org The use of highly specific catalysts, such as enzymes, can help achieve this. acs.org

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. nih.gov Research into highly efficient and recyclable catalysts for silicate (B1173343) synthesis can improve yield and reduce waste.

The table below outlines how these green chemistry principles could be applied to modernize the synthesis of this compound.

| Green Chemistry Principle | Application to this compound Synthesis |

| Waste Prevention | Develop direct synthesis routes that avoid the formation of byproducts like HCl. |

| Atom Economy | Prioritize addition-type reactions over condensation reactions that release small molecules as waste. |

| Less Hazardous Chemical Synthesis | Replace hazardous precursors like tetrachlorosilane with safer silicon sources. |

| Safer Solvents & Auxiliaries | Investigate solvent-free reaction conditions or the use of benign solvents like water or bio-derived solvents. chemistryjournals.netresearchgate.net |

| Design for Energy Efficiency | Utilize microwave-assisted synthesis or flow chemistry to reduce energy inputs and reaction times. chemistryjournals.netnih.gov |

| Use of Renewable Feedstocks | Employ ethanol (B145695) derived from biomass as a renewable feedstock. ijsetpub.com |

| Reduce Derivatives | Design a one-pot synthesis that avoids intermediate protection/deprotection steps. nih.gov |

| Catalysis | Develop selective and recyclable catalysts (e.g., solid acid catalysts) to replace corrosive liquid acids. nih.gov |

By integrating these principles, future synthetic routes for this compound can become more economically viable and environmentally responsible. chemistryjournals.net

Advanced Computational Modeling for Predictive Material Design and Performance

The convergence of materials science with advanced computational tools is revolutionizing the design and discovery of new materials. mit.edu Techniques like large-scale computational modeling, artificial intelligence (AI), and machine learning (ML) are being used to predict material properties and accelerate the development of next-generation materials with tailored functions. mit.edumpg.de These predictive methods are highly relevant for exploring the potential of this compound as a precursor for advanced materials.

Computational approaches can operate at multiple scales, from the quantum level to macroscopic properties:

Molecular Modeling: Simulations such as molecular dynamics (MD) can predict how the structure of this compound influences the formation of silica (B1680970) networks during processes like sol-gel synthesis. illinois.edu This allows researchers to understand how reaction conditions will affect the final material's structure and properties.

Predictive Algorithms: By inputting the desired properties (e.g., mechanical strength, thermal stability, optical characteristics), algorithms can help identify the optimal chemical building blocks and processing conditions. mit.edu For this compound, this could involve predicting how modifications to its ethyl groups or its integration with other molecules would impact the performance of the resulting material.

AI and Machine Learning: AI and ML models can be trained on large datasets from simulations and experiments to identify complex relationships between a material's composition, microstructure, and performance. mpg.deresearchgate.net This data-driven approach can significantly accelerate the discovery of novel materials derived from this compound for specific applications, bypassing slower traditional experimental screening. mpg.de These tools can help design materials with enhanced features like superior strength, toughness, or specific electronic properties. mit.edu

The table below lists key properties of this compound that serve as fundamental inputs for computational models.

| Property | Value | Relevance for Computational Modeling |

| Molecular Formula | C12H30O7Si2 nih.gov | Defines the elemental composition and stoichiometry. |

| Molecular Weight | 342.53 g/mol nih.gov | A fundamental parameter for reaction and material property calculations. |

| IUPAC Name | triethyl triethoxysilyl silicate nih.gov | Provides the formal chemical name for database integration. |

| SMILES | CCOSi(OCC)OSi(OCC)OCC nih.gov | A machine-readable string representing the 2D structure, used in cheminformatics and ML models. |

| InChIKey | GYTROFMCUJZKNA-UHFFFAOYSA-N nih.gov | A unique structural identifier for database searching and linking. |

By harnessing these predictive tools, researchers can create a "virtual laboratory" to design and optimize this compound-based materials for specific, high-performance applications, reducing the time and cost associated with physical experimentation.

Integration in Novel Hybrid Material Systems and Functional Devices

This compound serves as a versatile building block for creating advanced hybrid materials that combine the properties of inorganic silica networks with organic functionalities. Its chemical structure, featuring two silicon atoms linked by an oxygen bridge and surrounded by reactive ethoxy groups, allows it to undergo hydrolysis and condensation reactions. This process, central to sol-gel science, forms stable silicon-oxygen-silicon (siloxane) backbones, which can be tailored at the nanoscale.

The integration of this compound into hybrid systems is a burgeoning research area with diverse applications:

Mesostructured Nanohybrids: Research has shown that branched siloxane molecules can self-assemble into highly ordered two- and three-dimensional mesostructures without the need for traditional surfactants. lookchem.com This opens up pathways for creating novel silica-organic nanohybrid materials with precisely controlled pore structures and functionalities, which could be used in catalysis, separation membranes, and sensing. lookchem.com

Advanced Coatings and Composites: As a precursor, this compound can be used to form protective coatings that enhance durability, heat resistance, weather resistance, and water repellency. chemimpex.com When incorporated into polymer composites, it can improve mechanical properties and thermal stability, making it valuable for the aerospace, automotive, and construction industries. chemimpex.comlookchem.com

Functional Devices in Electronics: In the electronics sector, materials derived from this compound are used as encapsulants and conformal coatings to protect sensitive components from moisture and other environmental factors. lookchem.com Its dielectric properties make it a candidate for use in insulating layers within microelectronic devices.

Biomedical Applications: There is growing interest in using this compound to create silicon-based materials for biological applications. These materials can be designed to be biocompatible, potentially for use in medical implants and advanced drug delivery systems where controlled release of therapeutic agents is required.

The ability to form robust inorganic networks while allowing for the incorporation of organic components makes this compound a key enabler for the bottom-up design of multifunctional hybrid materials.

Bridging Fundamental Understanding to Industrial Applications and Process Intensification

While this compound has found use in several industries, a deeper fundamental understanding of its reaction chemistry, coupled with process intensification, is crucial for expanding its applications and improving manufacturing efficiency. Current industrial uses primarily leverage its ability to act as a crosslinking agent or a precursor to silica. It is employed as a catalyst in polymerization reactions and as an additive in the manufacturing of coatings, adhesives, and sealants to improve durability. lookchem.com

Bridging the gap between laboratory-scale research and large-scale industrial production requires focusing on process intensification—the development of innovative equipment and techniques that offer significant improvements over traditional processes.

Continuous Flow Chemistry: Shifting from traditional batch reactors to continuous flow systems can offer numerous advantages for the synthesis and utilization of this compound. Flow chemistry allows for precise control over reaction parameters, improved heat and mass transfer, enhanced safety, and higher yields. chemistryjournals.net This approach is particularly beneficial for managing the exothermic hydrolysis-condensation reactions involved in forming silica-based materials.

Process Analytical Technology (PAT): Implementing real-time analysis tools within the manufacturing process can monitor critical quality attributes and ensure consistency. For this compound, this could involve spectroscopic methods to track the extent of reaction and control the growth of silica networks, leading to materials with more reliable and reproducible properties.

Integration of Computational Modeling: The predictive models discussed in section 6.2 can be applied to optimize industrial-scale processes. pda.org By simulating reaction kinetics, fluid dynamics, and energy transfer within a reactor, engineers can design more efficient processes, reduce waste, and lower energy consumption, ultimately leading to significant cost savings. ijsetpub.compda.org

Future efforts will focus on leveraging the fundamental insights gained from research to engineer more sophisticated materials and streamline their production. This includes designing specialized this compound-based precursors for advanced applications like high-performance composites and specialized electronic components, and ensuring these materials can be manufactured in a cost-effective, scalable, and sustainable manner.

Q & A

Q. What safety protocols are critical when handling this compound in air-sensitive reactions?

- Methodological Answer : Conduct reactions in inert-atmosphere gloveboxes and use flame-resistant labware. Monitor for silicosis risks via airborne particle sensors. Follow guidelines in the Emergency Response Guidebook for spills (e.g., neutralization with sodium bicarbonate) and disposal .

Tables for Key Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.